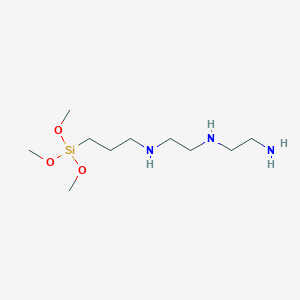

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

Descripción general

Descripción

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is a versatile organosilane compound. It is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The process can be summarized as follows:

Reactants: 3-chloropropyltrimethoxysilane and ethylenediamine.

Solvent: Anhydrous toluene or another suitable organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.

Hydrolysis and Condensation: The trimethoxysilyl groups can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

Carbonyl Compounds: For Schiff base formation, common reagents include aldehydes and ketones.

Water or Moisture: Hydrolysis of the trimethoxysilyl groups occurs in the presence of water or moisture.

Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.

Major Products Formed

Schiff Bases: Formed from the reaction with carbonyl compounds.

Siloxane Networks: Resulting from the hydrolysis and condensation of silanol groups.

Aplicaciones Científicas De Investigación

Chemistry

- Coupling Agent: Used to improve adhesion between organic polymers and inorganic substrates in coatings and composites.

- Synthesis of Hybrid Materials: Facilitates the creation of hybrid organic-inorganic materials by acting as a bridge between different phases.

Biology

- Biomolecule Immobilization: Employed in modifying surfaces for the attachment of biomolecules, which is crucial in biosensor development.

- Controlled Drug Delivery Systems: Functionalized onto nanoparticles or mesoporous silica for targeted drug delivery applications.

Medicine

- Biocompatible Materials: Integral in the development of materials that are compatible with biological systems, enhancing the performance of implants and medical devices.

- Tissue Engineering: Utilized in scaffolds for tissue engineering due to its ability to promote cell adhesion and growth.

Industry

- Coatings and Adhesives: Enhances mechanical properties and durability of coatings, adhesives, and sealants used in construction and manufacturing.

- Surface Treatments: Applied in surface treatments to improve hydrophobicity or hydrophilicity based on application needs.

Case Study 1: Surface Modification for Enhanced Adhesion

A study demonstrated the use of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine as a coupling agent in epoxy resins. The incorporation of this silane improved adhesion strength significantly compared to untreated surfaces, highlighting its effectiveness in industrial applications.

Case Study 2: Drug Delivery Systems

Research involving mesoporous silica nanoparticles functionalized with this compound showed improved drug loading capacity and controlled release profiles. This application is particularly relevant in cancer therapy where targeted delivery is crucial.

Case Study 3: Biosensor Development

In the development of a glucose biosensor, the compound was used to modify electrodes, resulting in enhanced sensitivity and specificity towards glucose detection. This underscores its potential in biomedical diagnostics.

Mecanismo De Acción

The primary mechanism of action of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds with surfaces. This results in enhanced adhesion and stability of the modified materials .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- (3-Aminopropyl)trimethoxysilane

- (3-Glycidyloxypropyl)trimethoxysilane

Uniqueness

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is unique due to its dual functionality, combining both amino and trimethoxysilyl groups. This allows it to participate in a wider range of chemical reactions and form stronger bonds with diverse substrates compared to similar compounds .

Actividad Biológica

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, commonly referred to as APTES (3-Aminopropyltriethoxysilane), is a versatile organosilane compound with significant biological activity. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

Overview

This compound is characterized by its dual functionality, combining amine and trimethoxysilyl groups. This unique structure allows it to participate in a variety of chemical reactions and form strong bonds with both organic and inorganic substrates. Its applications span from surface modification to drug delivery systems.

Chemical Structure and Composition

- Molecular Formula : C10H27N3O3Si

- Molecular Weight : 265.43 g/mol

- CAS Number : 35141-30-1

The compound features a trimethoxysilyl group that hydrolyzes to form silanols, which can condense to create siloxane bonds with surfaces, enhancing adhesion properties.

Interaction with Biological Molecules

Research indicates that this compound enhances the attachment of cells to surfaces. This property is crucial in applications such as:

- Biosensors : Improved binding affinity for biological molecules allows for more sensitive detection.

- Tissue Engineering : Facilitates cell growth on modified surfaces, promoting tissue regeneration.

Case Studies

-

Controlled Drug Delivery :

- A study demonstrated that when functionalized onto mesoporous silica nanoparticles, this compound significantly improved drug loading and release profiles, indicating its potential in targeted therapy applications.

- Surface Modification :

The primary mechanism involves the formation of covalent bonds with substrates through the hydrolysis of the trimethoxysilyl groups. This process alters the physical and chemical properties of surfaces, leading to enhanced stability and degradation resistance over time.

Applications in Scientific Research

This compound has a wide range of applications across various fields:

- Chemistry : Serves as a coupling agent to improve adhesion between polymers and inorganic materials.

- Biology : Used for biomolecule immobilization on modified surfaces.

- Medicine : Integral to drug delivery systems and the synthesis of biocompatible materials.

- Industry : Enhances mechanical properties in coatings, adhesives, and sealants.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1-(3-trimethoxysilylpropyl)ethane-1,2-diamine | C10H27N3O3Si | Lacks the 2-aminoethyl group; primarily used for surface modification. |

| 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane | C10H27N3O3Si | Contains additional amino groups; enhances biocompatibility further. |

| N1-(3-triethoxysilylpropyl)ethane-1,2-diamine | C11H25N3O4Si | Uses triethoxysilane instead; different solubility characteristics. |

The uniqueness of this compound lies in its combination of amine functionalities and silyl group, allowing it to serve dual roles effectively.

Propiedades

IUPAC Name |

N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBRUUFBSBSTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCNCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

162339-40-4 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162339-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044422 | |

| Record name | N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow liquid with an amine-like odor; [Acros Organics MSDS] | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Trimethoxysilylpropyl)diethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35141-30-1 | |

| Record name | 3-[(Trimethoxysilyl)propyl]diethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35141-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(2-Aminoethyl)ethylamino)propyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035141301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-N'-(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W3E2D4706 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane?

A1: The molecular formula is C10H28N4O3Si, and its molecular weight is 280.45 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include:

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like amines and silanes. [, , , , , , , ]

- X-ray Diffraction (XRD): Provides structural information, especially when incorporated into materials. [, , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze both the compound and its interaction with other materials. [, , , , , ]

- Thermogravimetric Analysis (TGA): Provides information about thermal stability and decomposition behavior. [, , , , , ]

Q3: How stable is this compound under different conditions?

A3: Stability can vary depending on the specific conditions:

- Hydrolysis: The trimethoxysilane groups are susceptible to hydrolysis, particularly in the presence of moisture. This property is often exploited for surface modification. [, , , , ]

- pH: The amine groups can be protonated depending on the pH, influencing its interactions with other molecules and materials. [, , , , ]

Q4: What are some common applications of this compound in material science?

A4: This compound is often used for:

- Surface Modification: The silane groups can bind to surfaces like silica, glass, and metals, while the amine groups provide sites for further functionalization or interactions. [, , , , , , , , , ]

- Preparation of Hybrid Materials: Can be incorporated into polymers and other materials, enhancing properties like mechanical strength and thermal stability. [, , , , , , , , ]

Q5: Does this compound exhibit catalytic activity?

A5: While not a traditional catalyst, the amine groups can act as bases or nucleophiles in certain reactions. []

Q6: Can you provide an example of its catalytic application?

A6: Research has shown its potential in catalyzing Knoevenagel condensation reactions. []

Q7: Is computational chemistry used to study this compound?

A7: Yes, techniques like molecular dynamics (MD) simulations help understand its interactions with other materials at a molecular level, predict material properties, and guide experimental design. [, , ]

Q8: How does the chain length of the amine groups influence the compound's properties?

A8: Research indicates that longer amine chains can impact its interaction with other molecules and its ability to modify materials. For instance, it affects the interlayer spacing of modified clays. [, , ]

Q9: How is 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane used in analytical chemistry?

A9: It serves as a functionalizing agent for stationary phases in chromatography, enabling the separation and analysis of various compounds. [, , , ]

Q10: What about its environmental impact?

A10: While the compound itself may not be highly toxic, its degradation products and lifecycle analysis should be considered for environmentally responsible use. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.